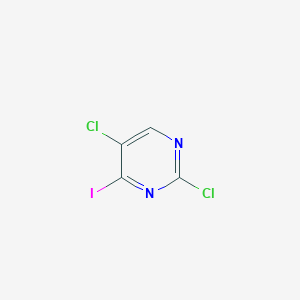
tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl group, a fluoro-hydroxyethyl substituent, and an azetidine ring
Vorbereitungsmethoden
The synthesis of tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro-hydroxyethyl group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced, followed by hydroxylation.
Attachment of the tert-butyl group: This is usually done through esterification reactions using tert-butyl alcohol and appropriate carboxylate precursors.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to form carboxylic acids or can be involved in esterification reactions to form new esters.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The fluoro-hydroxyethyl group can form hydrogen bonds and participate in electrostatic interactions, while the azetidine ring can provide steric effects that influence binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate include:
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: Lacks the fluoro group, which may result in different reactivity and binding properties.
Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate: Contains additional fluorine atoms, which can significantly alter its electronic properties and reactivity.
Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate: Features a different arrangement of the fluoro and hydroxy groups, leading to distinct chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of steric and electronic effects that can be fine-tuned for various applications.
Eigenschaften
CAS-Nummer |
1784559-60-9 |
|---|---|
Molekularformel |
C10H18FNO3 |
Molekulargewicht |
219.3 |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



